1-(6-Bromopyridin-2-yl)-4-methylpiperazine

Overview

Description

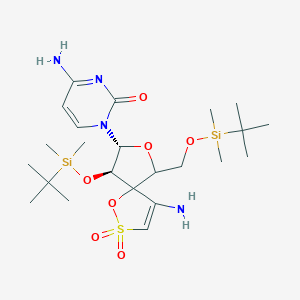

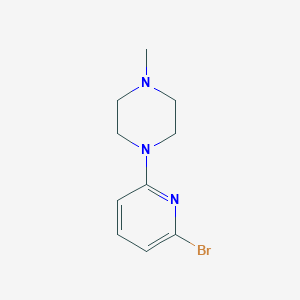

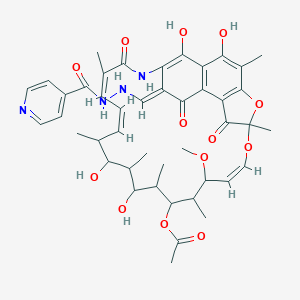

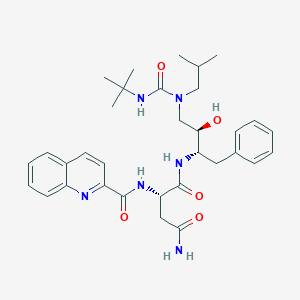

The compound "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" is a chemical that features a bromopyridine moiety linked to a methylpiperazine group. This structure is indicative of a molecule that could potentially serve as a building block in pharmaceutical chemistry, given the presence of the bromine atom which is often used in palladium-catalyzed cross-coupling reactions, and the piperazine ring which is a common feature in drug molecules due to its ability to interact with biological targets.

Synthesis Analysis

The synthesis of related bromopyridine compounds has been demonstrated in the literature. For instance, a synthesis route for a brominated pyridine derivative is described, where a bromination step is crucial to the formation of the desired product. In the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a regioselective bromination is achieved after several steps, including nucleophilic substitution and oxidation, leading to the final product with an overall yield of 67% . Although the exact synthesis of "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" is not detailed, similar methodologies could potentially be applied, with adjustments for the different substituents and positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" would consist of a pyridine ring substituted with a bromine atom at the 6-position and a methylpiperazine moiety at the 2-position. The presence of the bromine atom suggests that the compound could participate in further chemical transformations, especially in reactions that involve the formation of carbon-carbon or carbon-heteroatom bonds. The methylpiperazine ring is a saturated heterocyclic amine, which is known for its versatility in medicinal chemistry.

Chemical Reactions Analysis

Compounds similar to "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" have been used in nucleophilic substitution reactions. For example, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue . This suggests that the bromopyridine moiety in "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" could similarly undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives with different pharmacological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(6-Bromopyridin-2-yl)-4-methylpiperazine" are not provided, we can infer some general characteristics based on the structure. The bromine atom would likely increase the molecular weight and contribute to the lipophilicity of the compound. The piperazine ring could impart basicity, as well as solubility in polar solvents due to its nitrogen atoms. The overall properties would be influenced by the balance between the lipophilic bromopyridine and the more polar methylpiperazine, affecting the compound's behavior in a biological environment.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

- 1-(6-Bromopyridin-2-yl)-4-methylpiperazine is utilized in chemical synthesis processes. For instance, it is involved in nucleophilic substitution reactions, as seen in the synthesis of various pyridine derivatives (Mishriky & Moustafa, 2013). Additionally, its structural characteristics, such as molecular packing and hydrogen bonding patterns, are subjects of research, contributing to the understanding of molecular interactions and crystal structures (Karczmarzyk & Malinka, 2008).

Catalysis and Chemical Reactions

- The compound is also used in studies involving catalysis. For example, research on dicopper(II) complexes, where 1-(6-Bromopyridin-2-yl)-4-methylpiperazine-based ligands play a crucial role, helps in understanding the activity of type 3 copper proteins. These studies provide insights into the mechanisms of catechol oxidase models and the influence of thioether groups close to the metal site (Merkel et al., 2005).

Pharmaceutical Intermediates

- As a chemical intermediate, 1-(6-Bromopyridin-2-yl)-4-methylpiperazine is essential in the synthesis of various pharmaceutical compounds. For instance, it serves as a building block in creating histamine H4 receptor ligands, contributing to the development of anti-inflammatory and analgesic agents (Altenbach et al., 2008).

properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDJYZYBWRMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598587 | |

| Record name | 1-(6-Bromopyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromopyridin-2-yl)-4-methylpiperazine | |

CAS RN |

153976-27-3 | |

| Record name | 1-(6-Bromopyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)